4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is an intermediate of Clopidogrel and Prasugrel .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is not explicitly mentioned in the retrieved papers .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .Scientific Research Applications
Synthesis and Derivatives
The compound 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride serves as an intermediate in the synthesis of various chemically significant structures. Notably, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues has been developed, employing sodium borohydride reduction and debenzylation as key steps. This method is applicable to synthesizing a range of N6-substituted derivatives, showcasing the versatility of the compound in synthetic organic chemistry (Nechayev et al., 2013).
Chemical Reactions and Transformations
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride undergoes various chemical reactions leading to the formation of novel compounds. For instance, it has been involved in reactions with chloroalkyldimethylamines, acrylonitrile, methyl acetylenedicarboxylate, and dichloroethane, resulting in N-alkyl substituted tetrahydropyrrolo[3,2-c]pyridines. These reactions demonstrate the compound's reactivity and potential for generating new molecules with diverse properties and applications (Varlamov et al., 1993).
Novel Synthesis Routes
Research has also explored novel synthesis routes involving 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. One study detailed the unexpected dimerization of 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]- and 6-methyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine by acidic hydrolysis, leading to novel dimerized compounds. This highlights the compound's role in developing new synthetic pathways and its unexpected behavior under certain conditions, contributing to the diversity of chemical synthesis (Shiotani et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h1,4,8-9H,2-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMDLOLMTKGWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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